molecular formula C17H17NO5 B5519668 methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

Cat. No. B5519668
M. Wt: 315.32 g/mol
InChI Key: AZCMBGBPIXYNSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate”, the molecular formula is C18H19NO4 . This indicates that the compound contains 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For “methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate”, such information doesn’t seem to be readily available .

Scientific Research Applications

C17H17NO5\mathrm{C_{17}H_{17}NO_5}C17​H17​NO5​

, has intriguing properties that make it relevant in various fields. Here are six distinct applications:

Source

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. As “methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate” is a chemical compound, its mechanism of action would depend on its intended use, which is currently unknown .

Safety and Hazards

As with any chemical compound, handling “methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate” should be done with appropriate safety measures. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate” would depend on its potential applications. Given the limited information available, it’s difficult to speculate on what these might be .

properties

IUPAC Name

methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-8-12(9-15(10-14)22-2)16(19)18-13-6-4-5-11(7-13)17(20)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCMBGBPIXYNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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